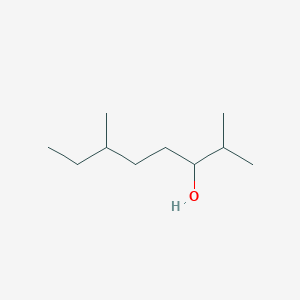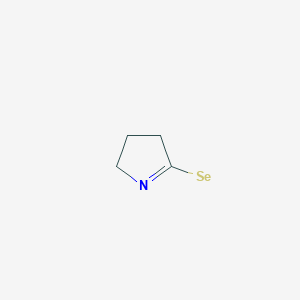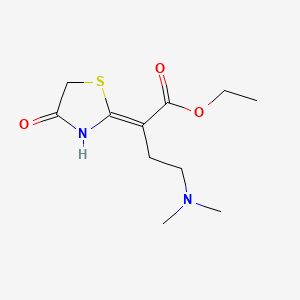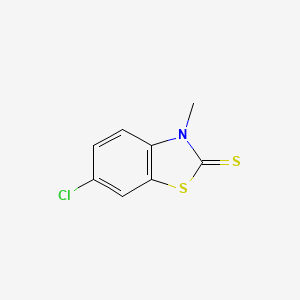
2,6-Dimethyl-3-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3-octanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, which is further substituted with two methyl groups at the second and sixth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-octanol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2,6-dimethyl-3-octanone with methyl magnesium bromide in the presence of a solvent like tetrahydrofuran (THF) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or THF.
Substitution: SOCl2, phosphorus tribromide (PBr3), in inert solvents.
Major Products:
Oxidation: 2,6-Dimethyl-3-octanone or 2,6-Dimethyl-3-octanal.
Reduction: Various alcohols or hydrocarbons depending on the specific conditions.
Substitution: Alkyl halides like 2,6-Dimethyl-3-octyl chloride.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3-octanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in studies related to cellular processes and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-3-octanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic octane chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
3-Octanol: Another alcohol with a hydroxyl group on the third carbon but without the methyl substitutions.
2,6-Dimethyl-4-heptanol: Similar structure but with the hydroxyl group on the fourth carbon.
2,6-Dimethyl-3-heptanol: Similar structure but with a shorter carbon chain.
Uniqueness: 2,6-Dimethyl-3-octanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the second and sixth positions enhances its hydrophobicity and influences its reactivity compared to other similar alcohols .
Eigenschaften
CAS-Nummer |
18479-55-5 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,6-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-9(4)6-7-10(11)8(2)3/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
MSDBCXHVDKLCCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)



![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)


![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)

